Cas no 1344116-59-1 ((2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine)

2-メトキシエチル(3,4,5-トリフルオロフェニル)メチルアミンは、フッ素置換芳香環とエーテル結合を有する構造的特徴を持つ有機化合物です。この分子は、3つのフッ素原子による電子求引効果とメトキシエチル基の柔軟性を併せ持ち、医薬品中間体としての高い潜在性を示します。特に、フッ素原子の導入により代謝安定性が向上し、生体膜透過性の最適化が期待できます。分子内のアミン基はさらなる誘導体化が可能であり、多様な生物活性化合物の合成前駆体として有用です。この化合物の特異的な電子特性は、創薬研究における構造活性相関の検討に適しています。

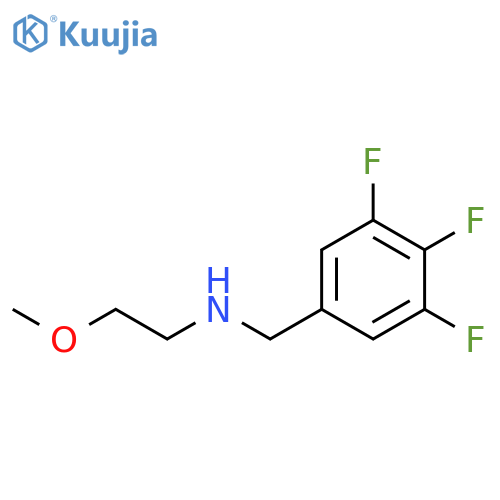

1344116-59-1 structure

商品名:(2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine

(2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 3,4,5-trifluoro-N-(2-methoxyethyl)-

- (2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine

-

- インチ: 1S/C10H12F3NO/c1-15-3-2-14-6-7-4-8(11)10(13)9(12)5-7/h4-5,14H,2-3,6H2,1H3

- InChIKey: JTIIFIFOPRADPY-UHFFFAOYSA-N

- ほほえんだ: C1(CNCCOC)=CC(F)=C(F)C(F)=C1

(2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-161104-10.0g |

(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |

1344116-59-1 | 10g |

$3131.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00972067-5g |

(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |

1344116-59-1 | 95% | 5g |

¥9352.0 | 2023-04-10 | |

| Enamine | EN300-161104-0.5g |

(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |

1344116-59-1 | 0.5g |

$699.0 | 2023-06-08 | ||

| Enamine | EN300-161104-2.5g |

(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |

1344116-59-1 | 2.5g |

$1428.0 | 2023-06-08 | ||

| Enamine | EN300-161104-50mg |

(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |

1344116-59-1 | 50mg |

$348.0 | 2023-09-23 | ||

| Enamine | EN300-161104-500mg |

(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |

1344116-59-1 | 500mg |

$397.0 | 2023-09-23 | ||

| Enamine | EN300-161104-5000mg |

(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |

1344116-59-1 | 5000mg |

$1199.0 | 2023-09-23 | ||

| Enamine | EN300-161104-250mg |

(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |

1344116-59-1 | 250mg |

$381.0 | 2023-09-23 | ||

| Enamine | EN300-161104-0.1g |

(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |

1344116-59-1 | 0.1g |

$640.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00972067-1g |

(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |

1344116-59-1 | 95% | 1g |

¥3220.0 | 2023-04-10 |

(2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

1344116-59-1 ((2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine) 関連製品

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量